molecular formula C17H21N7O2S B6426599 N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide CAS No. 2034271-99-1

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide

Cat. No. B6426599
CAS RN: 2034271-99-1
M. Wt: 387.5 g/mol
InChI Key: LSKICSCDIYTMMS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a quinoline and a triazine moiety, both of which are common structures in medicinal chemistry . Quinolines are aromatic compounds with a fused benzene and pyridine ring, and they are found in many important drugs . Triazines are another class of aromatic compounds, containing three nitrogen atoms in a six-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic rings. The presence of nitrogen atoms could make it a potential hydrogen bond acceptor, and the dimethylamino groups could act as hydrogen bond donors .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, related compounds like dimethylaminopyridine are known to be useful nucleophilic catalysts for a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the dimethylamino groups could increase the basicity of the compound .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Many drugs containing quinoline or triazine moieties act by interfering with biological pathways, often by inhibiting key enzymes .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. It could be interesting to explore its potential uses in medicinal chemistry, given the presence of the quinoline and triazine moieties .

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2S/c1-23(2)16-20-14(21-17(22-16)24(3)4)11-19-27(25,26)13-9-5-7-12-8-6-10-18-15(12)13/h5-10,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKICSCDIYTMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}quinoline-8-sulfonamide

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